molecular formula C17H10BrCl3N2 B12638896 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine CAS No. 919006-09-0

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine

Katalognummer: B12638896
CAS-Nummer: 919006-09-0
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: SAFNTMZFRCXRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine is a chemical compound with the CAS registry number 919006-09-0 . Its molecular formula is C17H10BrCl3N2, and it has a molecular weight of 428.538 g/mol . This multi-halogenated pyrimidine derivative features bromophenyl and dichlorophenyl substituents, making it a potential intermediate in synthetic organic chemistry, particularly in the development of more complex pharmaceutical compounds . As a specialized research chemical, it is intended for use in laboratory settings only. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

CAS-Nummer

919006-09-0

Molekularformel

C17H10BrCl3N2

Molekulargewicht

428.5 g/mol

IUPAC-Name

5-(4-bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C17H10BrCl3N2/c18-11-3-1-10(2-4-11)14-9-22-16(8-19)23-17(14)13-6-5-12(20)7-15(13)21/h1-7,9H,8H2

InChI-Schlüssel

SAFNTMZFRCXRMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)CCl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Multi-Step Synthesis via Intermediates

Step 1: Esterification

  • Reagents : p-Bromophenylacetic acid, solid acid catalyst (e.g., sulfuric acid), methanol.
  • Conditions : The reaction is carried out under reflux for 5-6 hours.
  • Outcome : Formation of methyl p-bromophenylacetate (Intermediate 1) with yields around 94%.

Step 2: Reaction with Sodium Methoxide

  • Reagents : Intermediate 1, sodium methoxide, dimethyl carbonate.
  • Conditions : Stirring under nitrogen atmosphere at 70-80°C for 4-8 hours.
  • Outcome : Formation of Intermediate 2.

Step 3: Chlorination

  • Reagents : Intermediate 2, toluene, N,N-dimethylaminopyridine, phosgene.
  • Conditions : Gradual addition of phosgene at 20-35°C, heating to 95-105°C for 3-5 hours.
  • Outcome : Formation of Intermediate 3.

Step 4: Final Product Isolation

  • The combined organic phase is extracted with water and toluene, followed by solvent removal under reduced pressure and purification with ethanol. The final product yield is approximately 85%.

Method 2: One-Pot Synthesis

An alternative method involves a one-pot synthesis approach that simplifies the process by combining several steps into a single reaction vessel.

Reagents :

  • p-Bromophenylacetic acid, chloromethyl methyl ether, sodium methoxide.

Conditions :

  • The mixture is heated under reflux with stirring for a duration that varies depending on the specific reaction setup.

Outcome :

  • This method can achieve yields similar to multi-step processes while reducing the number of purification steps required.
Method Step Count Yield (%) Comments
Multi-Step Synthesis 4 ~85 Higher complexity but good yield
One-Pot Synthesis 1 ~80 Simpler process with comparable yield

Recent studies have focused on optimizing each step in the synthesis process to enhance overall efficiency and reduce waste:

  • Catalyst Optimization : The use of solid acid catalysts has been highlighted as beneficial due to easier recovery and reduced environmental impact compared to liquid acids like sulfuric acid.

  • Temperature Control : Precise temperature control during chlorination has been shown to significantly affect yield and purity of the final product.

The preparation methods for 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine vary in complexity and yield. While traditional multi-step methods provide high yields, one-pot synthesis approaches offer simplicity and efficiency. Ongoing research continues to refine these methods to improve sustainability in chemical manufacturing processes.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Coupling

For pyrimidine derivatives with aryl substituents, Suzuki cross-coupling is a common method. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes aryl/heteroaryl substitution via Pd(0) catalysts with boronic acids under reflux conditions (70–80°C for 18–22 hours) . This suggests that the 2-chloromethyl group in the target compound could participate in similar coupling reactions if activated as a boronate ester or similar leaving group.

Example Reaction Conditions :

  • Catalyst: 5 mol % Pd(0)

  • Solvent: Mix of organic solvent (e.g., toluene) and water

  • Base: Not explicitly stated but commonly Na2CO3 or K2CO3

  • Temperature: 70–80°C

Chlorination Reactions

The patent for 5-(4-bromophenyl)-4,6-dichloropyrimidine describes a chlorination step using solid phosgene (POCl₃) in toluene, catalyzed by N,N-dimethylaminopyridine (DMAP) . For the target compound, the chloromethyl group at position 2 may undergo similar halogenation, though specific conditions (e.g., temperature, stoichiometry) would require optimization.

Example Chlorination Protocol :

  • Reactant: Intermediate pyrimidine

  • Reagents: POCl₃ (solid), toluene, DMAP

  • Temperature: 20°C (stepwise addition) → 95–105°C (reaction)

  • Yield: ~85%

Formamidine Hydrochloride Reactions

Formamidine hydrochloride is used in the synthesis of pyrimidine intermediates, such as in Step 3 of the patent process . This reagent facilitates cyclization or functionalization of precursors, which could be applicable if the target compound’s synthesis involves analogous intermediates.

Key Parameters :

  • Reaction Time: 15–17 hours

  • Post-treatment: Acidic solution (HCl or H₂SO₄)

  • Isolation: Filtration and drying

Suzuki Coupling Mechanism

The Suzuki reaction involves oxidative addition of the boronic acid to Pd(0), transmetallation, and reductive elimination to form the carbon–carbon bond. For the target compound, if the bromophenyl group participates, this mechanism would apply.

Simplified Steps :

  • Oxidative addition of aryl bromide to Pd(0) → Pd(II) complex.

  • Transmetallation with boronic acid.

  • Reductive elimination to form aryl-substituted pyrimidine.

Chlorination via Phosgene

Chlorination with POCl₃ likely involves nucleophilic attack on the pyrimidine ring, facilitated by Lewis acid catalysts (e.g., DMAP). Specific positions (e.g., C-2 chloromethyl) would depend on steric and electronic factors.

Key Factors :

  • Temperature control during stepwise addition.

  • Solvent choice (toluene for hydrophobicity).

High-Performance Liquid Chromatography (HPLC)

In the patent examples, HPLC purity for 5-(4-bromophenyl)-4,6-dichloropyrimidine exceeded 99.8% . The target compound would likely require similar purity metrics, with retention times and UV detection at 254 nm.

Example Data :

ParameterValue
Purity99.88–99.93%
InstrumentWaters 2489-1525
Mobile PhaseAcetonitrile/water

Mass Spectrometry and NMR

Though not explicitly detailed for the target compound, related pyrimidines (e.g., PubChem CID 44313608) show molecular weights (~400 g/mol) and NMR signals for aromatic protons and chlorinated substituents . The chloromethyl group would exhibit distinct ¹H NMR signals (e.g., δ 4.3–4.7 ppm for CH₂Cl).

Challenges and Considerations

  • Regioselectivity : Chlorination at C-2 requires precise control to avoid over-chlorination at other positions.

  • Stability : Chloromethyl groups may undergo hydrolysis under basic conditions, necessitating inert solvents (e.g., toluene).

  • Toxicity : Handling POCl₃ and chlorinated intermediates requires strict safety protocols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural modifications of pyrimidine derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : Compounds with similar structures have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, derivatives of pyrimidine have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, demonstrating significant cytotoxicity .
  • Case Study : A study evaluated the anticancer efficacy of a series of substituted pyrimidines, including those with bromophenyl and dichlorophenyl groups. Some compounds exhibited IC50 values lower than 1 µM against MCF-7 cells, indicating high potency .

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents enhances their activity against various bacterial strains:

  • Research Findings : In vitro studies have shown that certain pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups has been linked to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:

  • Substituent Effects : The presence of halogens (bromine and chlorine) significantly influences the biological activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic rings demonstrated enhanced anticancer properties .

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine, a comparative analysis with structurally analogous pyrimidine derivatives is provided below.

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Features
5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine (Target) C₁₇H₁₀BrCl₃N₂ 437.54 Not reported Not reported Chloromethyl, 2,4-dichlorophenyl, 4-bromophenyl
5-(4-Bromophenyl)-6-chloro-7-(2,4-dichlorophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (9a) C₁₉H₁₁BrCl₃N₃O 483.57 220–221 83 Methoxy, pyrrolo-fused pyrimidine
5-(4-Bromophenyl)-6-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (7) C₁₉H₇BrCl₇N₃ 605.34 138–140 58 Trichloromethyl, pyrrolo-fused pyrimidine
5-(4-Bromophenyl)-2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine C₁₃H₉BrClN₃S 354.65 Not reported Not reported Thieno-fused pyrimidine, N-methylamine
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 Not reported Not reported Fluoro, methyl substituents

Key Comparisons

Structural Complexity and Reactivity: The target compound’s chloromethyl group at position 2 distinguishes it from analogs like 9a (methoxy) and 7 (trichloromethyl). The chloromethyl group enhances electrophilicity, making it reactive toward nucleophilic substitution or elimination reactions, which could be leveraged in prodrug design .

Biological Activity: Analogs such as 16a and 16b (from ), which feature 4-methylpiperazine substituents, exhibit notable anticancer activity due to enhanced solubility and target engagement (e.g., kinase inhibition). The absence of a piperazine group in the target compound may limit its bioavailability but could reduce off-target toxicity . The thieno-fused pyrimidine in demonstrates antimicrobial activity, suggesting that the target compound’s chloromethyl and dichlorophenyl groups might similarly enhance interactions with bacterial enzymes or membranes.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 9a and 7 , involving halogen displacement reactions (e.g., substitution of chloro groups with nucleophiles). However, the chloromethyl group may require specialized reagents (e.g., chloromethylation agents) compared to the methoxy or trichloromethyl groups in related compounds .
  • Yields for analogs range from 51% (9b) to 84% (16b) , highlighting the impact of substituent choice on reaction efficiency .

Physical Properties: The methoxy group in 9a contributes to a higher melting point (220–221°C) compared to 7 (138–140°C), likely due to improved crystal packing via hydrogen bonding . The target compound’s melting point is unreported but may fall within this range based on structural similarity. The trichloromethyl group in 7 increases molecular weight (605.34 vs.

Q & A

Q. How can structural modifications enhance selectivity for kinase inhibition?

  • Methodological Answer :
  • SAR Studies : Replace 4-bromophenyl with electron-deficient heterocycles (e.g., pyridyl) to improve ATP-binding pocket interactions.
  • Fragment-Based Design : Screen truncated analogs (e.g., without the dichlorophenyl group) to identify minimal pharmacophores. Validate via SPR binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.